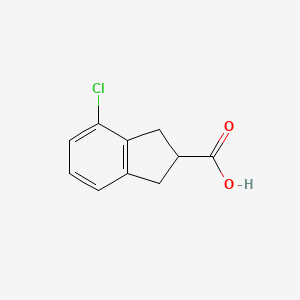

4-chloro-2,3-dihydro-1H-indene-2-carboxylic acid

Description

Contextualization within Dihydroindene Carboxylic Acid Chemistry

Dihydroindene carboxylic acids are derivatives of indane, where a carboxylic acid functional group is attached to the five-membered ring. These compounds are structurally related to indene (B144670) and are valued as building blocks in organic synthesis. The carboxylic acid moiety is a versatile functional group that can undergo a variety of chemical transformations, including esterification, amidation, and reduction. wikipedia.org The rigid bicyclic framework of the indane system provides a defined three-dimensional structure, which is a desirable feature in the design of new molecules with specific biological or material properties.

Academic Importance of Halogenation in Indene Frameworks

Halogenation, the process of introducing one or more halogen atoms into a compound, is a fundamental and powerful tool in organic chemistry. nih.gov The introduction of a chlorine atom onto the indene framework, as seen in 4-chloro-2,3-dihydro-1H-indene-2-carboxylic acid, has several important implications:

Modulation of Electronic Properties: The chlorine atom is an electron-withdrawing group, which can influence the acidity of the carboxylic acid and the reactivity of the aromatic ring towards further electrophilic or nucleophilic substitution reactions.

Introduction of a Reactive Handle: The carbon-chlorine bond can serve as a site for further functionalization through various coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig couplings, allowing for the construction of more complex molecular architectures.

Steric and Conformational Effects: The size of the chlorine atom can influence the preferred conformation of the molecule and affect its interactions with other molecules, which is particularly relevant in the context of medicinal chemistry and materials science.

Biological Activity: The presence of halogens can significantly impact the biological activity of a molecule. nih.gov In drug discovery, halogenation is often used to enhance binding affinity, improve metabolic stability, or modulate pharmacokinetic properties.

The regioselective halogenation of indene and its derivatives is an area of active research, with various methods being developed to control the position of halogenation on both the aromatic and the aliphatic rings.

Overview of Advanced Research Trajectories for the Compound Class

Substituted dihydroindene carboxylic acids are of interest in several advanced research areas. Their rigid scaffold and the presence of versatile functional groups make them attractive starting materials for the synthesis of:

Pharmaceuticals: The indane framework is a common motif in a number of biologically active compounds. The ability to introduce various substituents, including halogens and carboxylic acid derivatives, allows for the fine-tuning of their pharmacological profiles. Carboxylic acid groups are important pharmacophores in many drugs. nih.gov

Functional Materials: Dihydroindene derivatives can be incorporated into larger molecular structures to create new materials with specific optical, electronic, or thermal properties. The defined geometry of the indane core can be exploited to control the self-assembly and packing of these materials.

Asymmetric Catalysis: Chiral derivatives of dihydroindene carboxylic acids can be used as ligands for transition metal catalysts in asymmetric synthesis, enabling the production of enantiomerically pure compounds.

The synthesis and study of compounds like this compound contribute to the fundamental understanding of structure-activity relationships and provide a platform for the development of new technologies.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2,3-dihydro-1H-indene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO2/c11-9-3-1-2-6-4-7(10(12)13)5-8(6)9/h1-3,7H,4-5H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLRCXMXMRSOVSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2=C1C=CC=C2Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Chloro 2,3 Dihydro 1h Indene 2 Carboxylic Acid and Its Analogues

Stereoselective Synthesis and Chiral Resolution Strategies

The presence of a stereocenter at the C-2 position of 4-chloro-2,3-dihydro-1H-indene-2-carboxylic acid necessitates the use of stereoselective synthetic methods or chiral resolution techniques to obtain single enantiomers.

Asymmetric Catalysis in Dihydroindene-2-carboxylic Acid Systems

Asymmetric catalysis represents a powerful tool for the direct synthesis of enantiomerically enriched compounds from prochiral precursors. While specific examples for the asymmetric synthesis of this compound are not extensively documented in the public domain, analogous transformations in related systems provide a conceptual framework.

One potential approach involves the asymmetric hydrogenation of a corresponding indene-2-carboxylic acid precursor. The use of chiral transition metal catalysts, such as those based on rhodium or ruthenium complexed with chiral phosphine (B1218219) ligands, has been successfully employed for the asymmetric hydrogenation of various unsaturated carboxylic acids.

| Catalyst System | Substrate Type | Enantiomeric Excess (ee) |

| Rh(I)-BINAP | α,β-Unsaturated Carboxylic Acids | >95% |

| Ru(II)-Josiphos | Substituted Acrylic Acids | >98% |

| Ir(I)-Phox | Olefinic Carboxylic Acids | >90% |

This table presents representative data for asymmetric hydrogenation of various unsaturated carboxylic acids, illustrating the potential of this methodology for the synthesis of chiral dihydroindene-2-carboxylic acids.

Diastereoselective Approaches to Substituted Dihydroindene Scaffolds

Diastereoselective synthesis offers an alternative strategy to control the stereochemical outcome of a reaction by introducing a chiral auxiliary. This auxiliary can be temporarily incorporated into the molecule to direct the formation of a specific diastereomer, and subsequently removed.

For the synthesis of substituted dihydroindene scaffolds, a chiral auxiliary could be attached to the carboxylic acid functionality or to a precursor molecule. Subsequent cyclization or functionalization reactions would then proceed under the stereodirecting influence of the auxiliary. For instance, a Diels-Alder reaction between a substituted styrene (B11656) and a dienophile bearing a chiral auxiliary could be envisioned to construct the dihydroindene core with high diastereoselectivity.

| Chiral Auxiliary | Reaction Type | Diastereomeric Ratio (dr) |

| Evans' Oxazolidinones | Aldol (B89426) Addition | >99:1 |

| Oppolzer's Sultams | Conjugate Addition | >98:2 |

| (R)- or (S)-Pantolactone | Ene Reaction | >95:5 |

This table provides examples of common chiral auxiliaries and their effectiveness in directing various chemical transformations, which could be adapted for the diastereoselective synthesis of dihydroindene scaffolds.

Enantiomeric Separation Techniques

When a racemic mixture of this compound is synthesized, enantiomeric separation (resolution) is required to isolate the individual enantiomers.

Classical Resolution: This method involves the formation of diastereomeric salts by reacting the racemic carboxylic acid with a chiral resolving agent, typically a chiral amine. researchgate.net The resulting diastereomeric salts exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. researchgate.net Subsequent acidification of the separated diastereomeric salts liberates the enantiomerically pure carboxylic acids. researchgate.net Commonly used chiral resolving agents for carboxylic acids include brucine, strychnine, quinine, and synthetic amines like (R)- or (S)-1-phenylethylamine. researchgate.net

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative technique for separating enantiomers. The differential interaction of the enantiomers with the chiral stationary phase leads to different retention times, enabling their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the resolution of a broad range of chiral compounds, including carboxylic acids. prepchem.com

Exploration of Novel Synthetic Pathways and Catalytic Systems

The development of novel synthetic routes to the dihydroindene scaffold is an active area of research, with a focus on efficiency, atom economy, and the ability to introduce diverse functionalities.

Transition Metal-Catalyzed Functionalizations and Cyclizations

Transition metal catalysis offers a versatile platform for the construction of the dihydroindene ring system. Palladium-catalyzed intramolecular Heck reactions, for example, can be employed to cyclize appropriately substituted alkenyl arenes to form the dihydroindene core. Other transition metals, such as rhodium, iridium, and gold, have also been shown to catalyze a variety of cyclization and functionalization reactions that could be adapted for the synthesis of dihydroindene derivatives.

| Transition Metal | Reaction Type | Key Features |

| Palladium | Intramolecular Heck Reaction | High functional group tolerance |

| Rhodium | [2+2+2] Cycloaddition | Access to complex polycyclic systems |

| Gold | Enyne Cyclization | Mild reaction conditions |

| Iridium | C-H Activation/Annulation | Direct functionalization of C-H bonds |

This table summarizes some transition metal-catalyzed reactions that could be potentially applied to the synthesis of the dihydroindene scaffold.

Photoredox Catalysis in Dihydroindene Formation

Visible-light photoredox catalysis has emerged as a powerful tool in modern organic synthesis, enabling a wide range of transformations under mild conditions. This methodology relies on the ability of a photocatalyst to absorb visible light and initiate single-electron transfer (SET) processes, leading to the formation of highly reactive radical intermediates.

While specific applications of photoredox catalysis for the direct synthesis of this compound have not been extensively reported, the general principles of this technology suggest its potential. For instance, a photoredox-catalyzed radical cyclization of a suitable precursor could be a viable strategy. Furthermore, the combination of photoredox catalysis with transition metal catalysis (dual catalysis) has opened up new avenues for novel bond formations and could be explored for the construction of the dihydroindene skeleton.

Cascade Reactions for Complex Dihydroindene Architectures

Cascade reactions, also known as domino or tandem reactions, offer a powerful and efficient strategy for the synthesis of complex molecules from simple starting materials in a single operation. These reactions minimize the need for purification of intermediates, thereby saving time, resources, and reducing waste. In the context of dihydroindene synthesis, cascade reactions enable the rapid construction of the core bicyclic structure with a high degree of stereocontrol.

One notable approach involves thermal cascade reactions. For instance, the thermal decomposition of 1-diazonaphthalen-2(1H)-ones can initiate a Wolff rearrangement to form a ketene (B1206846) intermediate. wpunj.eduacs.orgacs.org This highly reactive species can then be trapped by various nucleophiles and electrophiles in a multicomponent coupling reaction to generate functionalized indene (B144670) derivatives. acs.orgacs.org While this method typically yields 1H-indene-3-carboxylates or carboxamides, modifications to the starting materials and reaction conditions could potentially be adapted for the synthesis of dihydroindene skeletons.

Organocatalysis provides another versatile platform for initiating cascade reactions. mdpi.comresearchgate.net For example, aminocatalysis using chiral secondary amines, such as diphenylprolinol silyl (B83357) ether, can activate α,β-unsaturated aldehydes towards a sequence of Michael and aldol reactions. nih.gov This strategy has been successfully employed to construct highly substituted trans-hydrindanes, a related carbocyclic system, with excellent diastereoselectivity and enantioselectivity. nih.gov A similar conceptual approach, utilizing appropriately designed precursors, could be envisioned for the asymmetric synthesis of complex 4-chloro-2,3-dihydro-1H-indene architectures. The reaction proceeds through the formation of multiple carbon-carbon bonds in a controlled manner, leading to the rapid assembly of the dihydroindene core.

| Cascade Reaction Type | Key Intermediate/Catalyst | Potential Application to Dihydroindene Synthesis |

| Thermal Cascade | Ketene intermediate from Wolff rearrangement | Synthesis of functionalized indene-3-carboxylates, adaptable for dihydroindene core. acs.org |

| Organocatalytic Cascade | Iminium/enamine activation by chiral amines | Asymmetric synthesis of highly substituted dihydroindenes via sequential Michael/aldol reactions. nih.gov |

| Metallo-Radical Cascade | Cobalt(III)-carbene radical | Intramolecular carbene insertion into a vinylic C(sp²)-H bond for indene formation. acs.org |

Functional Group Interconversions and Advanced Derivatization

Once the this compound core is synthesized, further molecular diversity can be achieved through functional group interconversions and advanced derivatization strategies. These transformations allow for the fine-tuning of the molecule's physicochemical properties.

Strategic Transformations of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle that can be converted into a wide array of other functionalities. solubilityofthings.comsolubilityofthings.com Standard organic transformations can be readily applied to modify this group in this compound.

Esterification: Reaction with an alcohol under acidic conditions (e.g., Fischer esterification) or using coupling agents yields the corresponding ester. Esters are valuable for modulating lipophilicity and can serve as prodrugs in medicinal chemistry. solubilityofthings.com

Amidation: Coupling with a primary or secondary amine, often facilitated by reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), produces amides. This transformation is crucial for introducing peptidic linkages or other functionalities that can engage in specific biological interactions. solubilityofthings.com

Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents such as lithium aluminum hydride (LiAlH₄) or by conversion to an ester followed by reduction. msu.edu This alcohol can then be further functionalized, for example, through oxidation to an aldehyde or conversion to an alkyl halide.

Conversion to Acyl Halides: Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid to a more reactive acyl chloride. msu.edu This intermediate can then readily react with a variety of nucleophiles to form esters, amides, and other derivatives under milder conditions.

These transformations are summarized in the following table:

| Transformation | Reagents | Product Functional Group |

| Esterification | R'OH, H⁺ | Ester (-COOR') |

| Amidation | R'R''NH, Coupling Agent | Amide (-CONR'R'') |

| Reduction | LiAlH₄ | Primary Alcohol (-CH₂OH) |

| Acyl Halide Formation | SOCl₂ | Acyl Chloride (-COCl) |

Regioselective Introduction of Additional Substituents on the Indene Core

The introduction of additional substituents onto the aromatic ring of the 4-chloro-2,3-dihydro-1H-indene core can significantly impact its properties. The existing chloro substituent plays a crucial role in directing the regioselectivity of subsequent electrophilic aromatic substitution reactions.

In the case of this compound, the available positions on the aromatic ring are C5, C6, and C7. The positions ortho to the chlorine are C5, and the position para is C7. Therefore, electrophilic substitution reactions are expected to occur preferentially at the C5 and C7 positions. The carboxylic acid group is a meta-directing deactivator, but its influence on the fused aromatic ring is generally less pronounced than the directing effects of substituents directly on that ring. britannica.com

Common electrophilic aromatic substitution reactions that can be employed include:

Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro group (-NO₂).

Halogenation: Introduction of another halogen (e.g., Br, Cl) using a Lewis acid catalyst.

Friedel-Crafts Alkylation/Acylation: Introduction of alkyl or acyl groups, although the deactivated nature of the ring may require harsh conditions.

Sulfonation: Using fuming sulfuric acid to introduce a sulfonic acid group (-SO₃H).

The regioselectivity of these reactions would need to be determined empirically for this specific substrate, as steric hindrance from the dihydroindene ring structure could also influence the outcome.

Synthesis of Polyfunctionalized 4-chloro-2,3-dihydro-1H-indene Derivatives

By combining the transformations of the carboxylic acid moiety with the regioselective functionalization of the aromatic core, a diverse library of polyfunctionalized 4-chloro-2,3-dihydro-1H-indene derivatives can be synthesized. For example, the carboxylic acid could first be converted to an ester. Subsequently, the aromatic ring could be nitrated at the C7 position. The resulting nitro group could then be reduced to an amine, which in turn could be further derivatized. This sequential approach allows for the systematic construction of complex molecules with tailored properties.

The synthesis of such polyfunctionalized derivatives is often guided by the desired final application. For instance, in drug discovery, different functional groups would be introduced to probe interactions with a biological target. nih.gov

Sustainable Synthesis Approaches

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to develop more environmentally benign processes. This includes the use of greener catalysts, alternative reaction media, and energy-efficient reaction conditions.

Development of Green Catalysts for Dihydroindene Synthesis

The development of sustainable catalysts for the synthesis of dihydroindenes and related structures is an active area of research. The goal is to replace traditional catalysts, which may be based on precious or toxic metals, with more abundant, less toxic, and recyclable alternatives.

One promising approach is the use of catalysts based on earth-abundant first-row transition metals. For example, a cobalt-based catalyst has been developed for the synthesis of substituted 1H-indenes. uva.nl This system operates via a metallo-radical mechanism and provides a sustainable alternative to noble metal catalysts. uva.nl

Heterogeneous catalysts are also highly desirable from a green chemistry perspective as they can be easily separated from the reaction mixture and reused. Nanocopper particles immobilized on microcrystalline cellulose have been shown to be an efficient and recyclable catalyst for Alder-ene reactions, which can be used to form cyclic structures. acs.org Similar heterogeneous systems could be developed for the cyclization reactions leading to the dihydroindene core.

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers another green alternative. universite-paris-saclay.fr Enzymes operate under mild conditions, often in aqueous media, and can exhibit high levels of stereoselectivity. While specific enzymes for the synthesis of this compound may not be readily available, enzyme-catalyzed reactions could be employed for key steps in the synthetic sequence, such as the stereoselective reduction of a ketone precursor or the hydrolysis of an ester.

The use of organocatalysts, as mentioned in the context of cascade reactions, is also considered a green approach as it avoids the use of metals altogether. chemrxiv.org These small organic molecules can be designed to be highly efficient and selective.

| Green Catalyst Type | Example | Advantages |

| Earth-Abundant Metal Catalyst | Cobalt complexes | Low cost, low toxicity compared to noble metals. uva.nl |

| Heterogeneous Catalyst | Nanocopper on cellulose | Recyclable, easy separation from product. acs.org |

| Biocatalyst | Enzymes (e.g., oxidases, reductases) | Mild reaction conditions, high selectivity, aqueous media. universite-paris-saclay.frijmra.us |

| Organocatalyst | Chiral amines (e.g., prolinol derivatives) | Metal-free, high stereoselectivity. chemrxiv.org |

Exploration of Solvent-Free or Aqueous Reaction Media

The principles of green chemistry encourage the reduction or elimination of hazardous solvents in chemical processes. Consequently, the development of synthetic methods that operate under solvent-free conditions or in aqueous media is a highly desirable goal. While specific solvent-free or aqueous syntheses of this compound are not extensively documented, related transformations for the synthesis of the indane core structure in such media provide a strong foundation for future research.

One notable approach involves the use of task-specific ionic liquids, which can act as both the catalyst and the reaction medium. For instance, the condensation reaction of indan-1,3-dione with various aldehydes to form 2-arylidenindane-1,3-diones has been efficiently catalyzed by 2-hydroxyethylammonium formate. This method proceeds rapidly at room temperature under neat (solvent-free) conditions, offering high yields. acs.org This suggests the potential for developing solvent-free methods for other transformations on the indane ring system.

Aqueous synthesis of indanone derivatives has also been demonstrated. A rhodium-catalyzed tandem carborhodium/cyclization and intramolecular proton shift pathway has been developed for the one-pot synthesis of 2,3-disubstituted indanones. organic-chemistry.org This reaction proceeds in water as the sole solvent under mild and exogenous ligand-free conditions, showcasing the feasibility of forming the indane ring in an aqueous environment. organic-chemistry.org The use of polyethylene (B3416737) glycol (PEG) as a green solvent has also been reported for the copper-catalyzed synthesis of 2H-indazoles, which are structurally related to indanes. organic-chemistry.org

Furthermore, metal-free catalytic access to indanes via intermolecular cyclization from internal olefins and ethers has been achieved using an acidic ionic liquid as a catalyst. This approach provides good selectivity and eliminates the need for metallic reagents and post-reaction neutralization steps. researchgate.net

The following table summarizes some green approaches for the synthesis of indane and related derivatives, which could be adapted for the synthesis of this compound and its analogues.

| Catalyst/Medium | Reactants | Product Type | Key Advantages |

| 2-Hydroxyethylammonium Formate | Indan-1,3-dione, Aldehydes | 2-Arylidenindane-1,3-diones | Solvent-free, room temperature, fast reaction |

| Rhodium Catalyst in Water | Internal Alkynes | 2,3-Disubstituted Indanones | Aqueous medium, mild conditions, ligand-free |

| Acidic Ionic Liquid | Benzyl ethers, Internal olefins | Substituted Indanes | Metal-free, no neutralization required |

| Copper(I) Oxide Nanoparticles in PEG | 2-Halobenzaldehydes, Amines, Sodium Azide | 2H-Indazoles | Green solvent, ligand-free |

Flow Chemistry Applications for Scalable Production

Flow chemistry has emerged as a powerful technology for the scalable and safe production of chemical compounds. The precise control over reaction parameters such as temperature, pressure, and residence time offered by flow reactors can lead to improved yields, selectivity, and safety, particularly for highly exothermic or hazardous reactions. nih.gov

A key reaction for the synthesis of the indane ring system is the Friedel-Crafts reaction. wikipedia.org The development of Friedel-Crafts alkylations with alcohols under continuous-flow conditions using heterogeneous catalysts has been reported. nih.govrsc.org In these systems, a solution of the reactants is continuously passed through a packed bed reactor containing a solid acid catalyst, such as montmorillonite (B579905) clay. nih.gov This approach has demonstrated high turnover frequencies and the ability to operate continuously for extended periods, making it suitable for industrial-scale production. nih.govrsc.org

The application of a continuous flow approach to the synthesis of indane precursors can be envisioned. For example, the intramolecular Friedel-Crafts cyclization of a suitable precursor, such as a substituted 3-phenylpropanoic acid derivative, could be performed in a flow reactor packed with a solid acid catalyst. This would allow for the efficient and scalable production of the corresponding indanone, which could then be further functionalized to yield this compound.

The table below outlines the potential advantages of using flow chemistry for the synthesis of precursors to this compound.

| Reaction Type | Flow Chemistry Approach | Potential Advantages |

| Friedel-Crafts Alkylation/Cyclization | Packed bed reactor with heterogeneous acid catalyst | Enhanced safety, improved heat and mass transfer, scalability, catalyst recyclability |

| Multi-step Synthesis | Telescoped flow reactors | Reduced manual handling, shorter overall synthesis time, in-line purification |

While specific examples of the flow synthesis of this compound are yet to be reported, the successful application of flow chemistry to fundamental reactions for the construction of the indane core highlights its potential for the scalable and sustainable production of this compound and its analogues. nih.gov

Elucidation of Reaction Mechanisms and Advanced Chemical Reactivity Studies

Detailed Mechanistic Investigations of Cyclialkylation and Rearrangement Reactions Leading to Dihydroindene Structures

The formation of the 2,3-dihydro-1H-indene (indane) skeleton, the core structure of 4-chloro-2,3-dihydro-1H-indene-2-carboxylic acid, is commonly achieved through intramolecular cyclialkylation reactions, which are a variant of the Friedel-Crafts alkylation. These reactions involve the formation of a new carbon-carbon bond between an aromatic ring and an appended alkyl chain, leading to a fused ring system.

The synthesis of dihydroindene structures via acid-catalyzed cyclization typically proceeds through an intramolecular electrophilic aromatic substitution pathway. The reaction mechanism involves the generation of a carbocationic intermediate from a suitable precursor, which then attacks the electron-rich aromatic ring to form the five-membered ring.

A plausible synthetic route to a substituted dihydroindene carboxylic acid would start with a precursor such as a 3-(chlorophenyl)pentanedioic acid derivative. Under strong acid catalysis (e.g., H₂SO₄, PPA, or Lewis acids like AlCl₃), the reaction is initiated by the formation of an electrophilic species. For instance, if a precursor with a hydroxyl group or a double bond in the side chain is used, the acid catalyst facilitates the generation of a carbocation.

The key mechanistic steps are:

Generation of the Electrophile: The acid catalyst protonates a functional group on the side chain (e.g., a hydroxyl group, which then leaves as water, or a double bond) to generate a secondary or tertiary carbocation. This carbocation is the active electrophile.

Intramolecular Electrophilic Attack: The carbocation is positioned in proximity to the chloro-substituted benzene (B151609) ring. The π-electrons of the aromatic ring act as a nucleophile, attacking the electrophilic carbon. This step forms a new C-C bond and a resonance-stabilized cationic intermediate known as an arenium ion or sigma complex.

Deprotonation and Aromatization: A weak base (such as HSO₄⁻ or water) removes a proton from the sp³-hybridized carbon of the aromatic ring that was attacked. This step restores the aromaticity of the benzene ring and yields the final dihydroindene product.

Brønsted acids like trifluoromethanesulfonic acid (TfOH) have been shown to be effective catalysts for such cyclizations under mild conditions. The mechanism proceeds via Markovnikov proton addition to a diene precursor to form a stable benzylic carbocation, which is followed by the cationic cyclization and deprotonation to regenerate the catalyst. organic-chemistry.org

The cyclization process can create one or more stereocenters, and the stereochemical outcome is a critical aspect of the synthesis. In the case of this compound, the carbon atom at position 2 (C2) is not a stereocenter unless there is a substituent at C1 or C3. However, related cyclizations that form substituted indenes can be highly stereoselective.

The stereochemistry of the final product is often dictated by the geometry of the transition state during the ring-closing step. Factors influencing the stereochemical outcome include:

Steric Hindrance: The substituents on both the aromatic ring and the alkyl side chain can sterically influence the approach of the electrophile to the ring. The cyclization will preferentially proceed through a transition state that minimizes steric strain, often leading to the formation of a specific diastereomer.

Substrate Control: If the precursor molecule already contains stereocenters, they can direct the stereochemical outcome of the newly formed stereocenters, a phenomenon known as substrate-controlled diastereoselectivity.

Catalyst-Control: In asymmetric catalysis, chiral Lewis acids or Brønsted acids can be used to create a chiral environment around the reacting species. This can favor the formation of one enantiomer over the other, leading to an enantiomerically enriched product. For example, enantioselective Friedel-Crafts alkylation reactions have been developed using chiral catalysts to produce optically active products. nih.govrsc.orgchemrxiv.org

The direct oxidative cyclization of dienes, a related ring-forming reaction, demonstrates that the geometry of the starting material's double bonds can directly translate to the relative stereochemistry of the product. bohrium.com This highlights the principle that the stereochemical integrity of the starting material can be preserved or can directly influence the product's stereochemistry in concerted or stereospecific cyclization pathways.

Influence of the Chlorine Substituent on Electronic Properties and Reactivity Profiles

The chlorine atom at the C4 position of the dihydroindene ring system exerts a significant influence on the molecule's electronic properties and its reactivity in various chemical transformations, particularly those involving the aromatic ring.

The chlorine substituent exhibits a dual electronic effect on the aromatic ring, which is a combination of a negative inductive effect (-I) and a positive resonance effect (+R or +M). gauthmath.com

Resonance Effect (+R): The chlorine atom possesses lone pairs of electrons in its valence shell, which can be delocalized into the aromatic π-system through resonance. askfilo.com This donation of electron density increases the electron density at the ortho and para positions relative to the chlorine substituent. youtube.com

In the case of halogens, the inductive effect is generally stronger than the resonance effect. doubtnut.comvedantu.com The net result is that the chlorine atom acts as a deactivating group, making the aromatic ring of this compound less reactive towards electrophiles than a non-halogenated analogue. stackexchange.comlibretexts.org

| Electronic Effect | Description | Impact on Benzene Ring | Dominance for Chlorine |

|---|---|---|---|

| Inductive Effect (-I) | Withdrawal of electron density through the σ-bond due to high electronegativity. | Deactivates the entire ring, reducing nucleophilicity. | Stronger effect; controls overall reactivity. |

| Resonance Effect (+R) | Donation of lone pair electrons into the π-system, delocalizing them across the ring. | Increases electron density selectively at the ortho and para positions. | Weaker effect; controls regioselectivity (orientation). |

Despite being a deactivating group, the chlorine substituent is an ortho, para-director in electrophilic aromatic substitution (EAS) reactions. vedantu.com This directing effect is governed by the resonance stabilization of the cationic intermediate (arenium ion) formed during the reaction.

When an electrophile attacks the positions ortho or para to the chlorine atom, a resonance structure can be drawn where the positive charge is delocalized onto the carbon bearing the chlorine. The lone pairs on the chlorine can then be shared to form a fourth resonance structure, which helps to stabilize the positive charge. askfilo.com This additional stabilization is not possible if the electrophile attacks the meta position. Therefore, the activation energy for attack at the ortho and para positions is lower, making these pathways more favorable. doubtnut.com

In the specific case of this compound, the outcome of an EAS reaction is determined by the combined directing effects of two substituents on the aromatic ring: the C4-chloro group and the fused alkyl ring (the dihydroindene portion).

Chloro Group (at C4): An ortho, para-director. It directs incoming electrophiles to positions C5 (ortho) and C7 (para).

Alkyl Group (fused ring): The dihydroindene ring is essentially a cyclic alkyl substituent. Alkyl groups are activating and are also ortho, para-directors. lumenlearning.com It directs incoming electrophiles to positions C5 (ortho) and C7 (para).

Since both the chloro and the alkyl substituents direct to the same positions (C5 and C7), they are considered reinforcing. Therefore, electrophilic aromatic substitution on this compound is strongly predicted to occur at the C5 and C7 positions. Steric hindrance may influence the ratio of C5 to C7 substituted products.

Nucleophilic Reactivity and Additions to the Indene (B144670) System

The nucleophilic reactivity of this compound is primarily centered on the carboxylic acid functional group, as the dihydroindene ring system itself is largely unreactive towards nucleophiles.

The parent compound, indene, possesses a double bond within the five-membered ring, which could potentially undergo nucleophilic addition if activated by strong electron-withdrawing groups. libretexts.org However, in the 2,3-dihydro-1H-indene system, this double bond is saturated, eliminating this reaction pathway.

The primary site for nucleophilic attack is the electrophilic carbonyl carbon of the carboxylic acid group. Carboxylic acids and their derivatives are known to undergo nucleophilic acyl substitution. pressbooks.pub In this reaction, a nucleophile replaces the hydroxyl (-OH) group of the acid.

The general mechanism involves two key steps:

Nucleophilic Attack: A nucleophile attacks the partially positive carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate.

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the leaving group.

However, the hydroxyl group (-OH) is a poor leaving group because its conjugate acid, water, has a pKa of ~15.7, making hydroxide (B78521) (OH⁻) a relatively strong base. libretexts.org Consequently, direct nucleophilic acyl substitution on a carboxylic acid is often difficult and requires specific conditions or activation:

Acid Catalysis: Under strongly acidic conditions, the carbonyl oxygen can be protonated. This makes the carbonyl carbon significantly more electrophilic and facilitates the attack by weaker nucleophiles (e.g., an alcohol in Fischer esterification). The hydroxyl group can then be protonated a second time, allowing it to leave as a neutral water molecule, which is a much better leaving group. libretexts.org

Conversion to a More Reactive Derivative: The carboxylic acid can be converted into a more reactive derivative with a better leaving group, such as an acid chloride (using thionyl chloride, SOCl₂) or an acid anhydride. libretexts.orgkhanacademy.org These activated derivatives are much more susceptible to attack by a wide range of nucleophiles to form esters, amides, and other compounds. sketchy.comoxfordsciencetrove.com

Reactivity in Cross-Coupling Reactions and Building Block Transformations

The utility of a chemical compound in synthetic organic chemistry is often defined by its reactivity and its potential to serve as a building block for more complex molecules. For "this compound," its synthetic potential is primarily associated with the reactivity of its two key functional groups: the aryl chloride and the carboxylic acid. While specific literature detailing the cross-coupling reactions of this exact molecule is limited, its reactivity can be inferred from the well-established chemistry of these functional groups on similar scaffolds. The indane framework itself is a valuable pharmacophore, and derivatives of indane are recognized as important building blocks for the development of pharmaceutical agents. researchgate.net

The aryl chloride moiety of this compound can potentially participate in a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in carbon-carbon and carbon-heteroatom bond formation.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of the aryl chloride with an organoboron compound, typically a boronic acid or ester, to form a new carbon-carbon bond. wikipedia.orgyonedalabs.com This would allow for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the 4-position of the indane ring. The general transformation is depicted below:

| Reactant A | Reactant B | Catalyst/Base | Product |

| This compound | R-B(OH)₂ | Pd catalyst, Base | 4-R-2,3-dihydro-1H-indene-2-carboxylic acid |

Heck-Mizoroki Reaction: The Heck reaction facilitates the coupling of the aryl chloride with an alkene to introduce a vinyl group at the 4-position. wikipedia.orglibretexts.org This reaction is a powerful tool for the synthesis of substituted alkenes.

| Reactant A | Reactant B | Catalyst/Base | Product |

| This compound | Alkene | Pd catalyst, Base | 4-(alkenyl)-2,3-dihydro-1H-indene-2-carboxylic acid |

Sonogashira Coupling: This coupling reaction with a terminal alkyne would lead to the formation of an alkynylated indane derivative. wikipedia.orglibretexts.org This transformation is valuable for the synthesis of conjugated enynes and arylalkynes.

| Reactant A | Reactant B | Catalyst/Base | Product |

| This compound | Terminal Alkyne | Pd catalyst, Cu(I) cocatalyst, Base | 4-(alkynyl)-2,3-dihydro-1H-indene-2-carboxylic acid |

The carboxylic acid group also offers a handle for various transformations, making this compound a versatile building block.

Amide Formation: The carboxylic acid can be readily converted to an amide by reaction with an amine, a fundamental transformation in medicinal chemistry.

Esterification: Reaction with an alcohol would yield the corresponding ester.

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol.

Decarboxylative Cross-Coupling: In more advanced applications, carboxylic acids can be used in decarboxylative cross-coupling reactions, where the carboxylic acid is replaced by a new substituent with the extrusion of carbon dioxide. wikipedia.org This emerging area of chemistry provides an alternative to traditional cross-coupling methods.

The combination of these potential reactions makes this compound a bifunctional building block. One could envision a synthetic strategy where the aryl chloride is first subjected to a cross-coupling reaction, followed by modification of the carboxylic acid group, or vice versa. This allows for the systematic and diverse elaboration of the indane scaffold to generate libraries of compounds for various applications, including drug discovery.

Computational Chemistry and Theoretical Investigations of 4 Chloro 2,3 Dihydro 1h Indene 2 Carboxylic Acid

Density Functional Theory (DFT) Studies of Electronic Structure, Stability, and Energetics

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com DFT studies are instrumental in determining the optimized molecular geometry and various electronic properties of 4-chloro-2,3-dihydro-1H-indene-2-carboxylic acid. Such studies can predict the molecule's stability and energetics, providing a foundational understanding of its chemical nature. nih.gov For instance, DFT calculations can reveal bond lengths, bond angles, and dihedral angles of the molecule's most stable conformation.

HOMO-LUMO Energy Gap Analysis for Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's reactivity. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. nih.gov For this compound, this analysis can help predict its susceptibility to nucleophilic or electrophilic attack.

Interactive Table: Hypothetical Frontier Molecular Orbital Energies

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| Energy Gap (ΔE) | 5.3 |

Note: The data in this table is illustrative and represents the type of information that would be generated from a DFT analysis. Actual values would be determined by specific computational studies.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. doi.org The MEP map displays regions of varying electron density, typically color-coded, where red indicates electron-rich areas (negative electrostatic potential) and blue indicates electron-poor areas (positive electrostatic potential). For this compound, an MEP map would likely show a negative potential around the oxygen atoms of the carboxylic acid group, indicating a propensity for electrophilic attack at this site. Conversely, the hydrogen atom of the carboxylic acid would exhibit a positive potential, making it a likely site for nucleophilic interaction.

Conformational Analysis and Dynamic Behavior through Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations can be employed to study the conformational landscape and dynamic behavior of this compound over time. These simulations model the atomic motions of the molecule, providing insights into its flexibility, conformational changes, and interactions with its environment, such as a solvent. By simulating the molecule's trajectory, researchers can identify the most stable conformers and understand the energy barriers between different conformations. This information is crucial for understanding how the molecule might behave in a biological system or a chemical reaction.

Quantitative Structure-Reactivity Relationship (QSRR) Methodologies for Predicting Chemical Transformations

Quantitative Structure-Reactivity Relationship (QSRR) models are statistical methods that correlate a molecule's structural or physicochemical properties with its chemical reactivity. researchgate.net By developing a QSRR model for a series of related compounds, it is possible to predict the reactivity of this compound in various chemical transformations. The descriptors used in these models can be derived from computational methods like DFT and can include electronic properties, steric parameters, and topological indices.

Molecular Docking Simulations for Analyzing Intermolecular Interactions with Target Chemical Systems

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is particularly useful in drug discovery and materials science. For this compound, molecular docking simulations could be used to investigate its binding affinity and interaction with the active site of a target protein. mdpi.com The results of these simulations can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex, providing a basis for designing more potent molecules. nih.gov

Reaction Pathway Prediction and Transition State Analysis using Quantum Chemical Methods

Quantum chemical methods can be utilized to predict the most likely pathways for chemical reactions involving this compound. By calculating the potential energy surface of a reaction, it is possible to identify the transition states, which are the highest energy points along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction. This analysis provides a detailed mechanistic understanding of how the molecule is transformed, which is invaluable for optimizing reaction conditions and designing new synthetic routes.

Advanced Spectroscopic and Chromatographic Methodologies for Structural and Purity Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for the definitive structural analysis of 4-chloro-2,3-dihydro-1H-indene-2-carboxylic acid. It provides detailed information about the chemical environment, connectivity, and spatial relationships of the atoms within the molecule.

While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental structural information, multi-dimensional NMR techniques are employed to resolve ambiguities and confirm the precise atomic connectivity.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would show correlations between the methine proton at position 2 and the methylene (B1212753) protons at positions 1 and 3. It would also show correlations between the aromatic protons on the chlorinated benzene (B151609) ring.

Heteronuclear Single Quantum Coherence (HSQC): HSQC spectroscopy maps direct one-bond correlations between protons and the carbon atoms they are attached to. This technique is crucial for the unambiguous assignment of carbon signals.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC experiments detect longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying quaternary carbons and piecing together the molecular skeleton. For instance, correlations would be expected from the methylene protons at C1 to the aromatic carbons C7a and C4, and from the carboxylic acid proton to C2 and the carbonyl carbon.

Interactive Data Table: Predicted 2D NMR Correlations for this compound

| Proton (¹H) Position | COSY Correlation (¹H) | HSQC Correlation (¹³C) | HMBC Correlations (¹³C) |

| H1 | H1', H2 | C1 | C2, C7a, C7 |

| H1' | H1, H2 | C1 | C2, C7a, C7 |

| H2 | H1, H1', H3, H3' | C2 | C1, C3, C3a, C7a, Carboxyl |

| H3 | H3', H2 | C3 | C2, C3a, C4 |

| H3' | H3, H2 | C3 | C2, C3a, C4 |

| H5 | H6 | C5 | C3a, C7 |

| H6 | H5, H7 | C6 | C4, C7a |

| H7 | H6 | C7 | C1, C5, C7a |

For active pharmaceutical ingredients and key intermediates, understanding the solid-state structure is crucial. Solid-state NMR (ssNMR) can be used to study the crystalline and amorphous forms of this compound. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact physical properties such as solubility and stability. ssNMR, often in conjunction with X-ray powder diffraction, can identify and characterize different polymorphic forms by detecting variations in the local chemical environments of the carbon and proton atoms in the solid state.

Advanced Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-resolution mass spectrometry is employed to accurately determine the elemental composition of this compound. By measuring the mass with high precision, it is possible to confirm the molecular formula, C₁₀H₉ClO₂, distinguishing it from other compounds with the same nominal mass.

Interactive Data Table: HRMS Data for this compound

| Molecular Formula | Isotope | Calculated Mass (m/z) | Observed Mass (m/z) |

| C₁₀H₉³⁵ClO₂ | [M-H]⁻ | 195.0218 | 195.0221 |

| C₁₀H₉³⁷ClO₂ | [M-H]⁻ | 197.0188 | 197.0192 |

Tandem mass spectrometry (MS/MS) is used to further confirm the structure of the molecule by analyzing its fragmentation patterns. In an MS/MS experiment, the ion of interest (the precursor ion) is selected and then fragmented. The resulting product ions are then analyzed. The fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. For this compound, a common fragmentation would be the loss of the carboxylic acid group.

Interactive Data Table: Predicted MS/MS Fragmentation of this compound ([M-H]⁻)

| Precursor Ion (m/z) | Proposed Fragmentation | Product Ion (m/z) |

| 195.02 | Loss of CO₂ | 151.03 |

| 195.02 | Loss of HCOOH | 149.02 |

| 151.03 | Loss of Cl | 116.04 |

Chromatographic Separations for Purity Profiling and Component Identification

Chromatographic techniques are essential for assessing the purity of this compound and for identifying any impurities. High-performance liquid chromatography (HPLC) is the most commonly used technique for this purpose.

A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water (with a small amount of acid, such as formic acid, to ensure the carboxylic acid is protonated), would be suitable for analyzing this compound. The purity is determined by the relative area of the main peak compared to the total area of all peaks in the chromatogram. Coupling HPLC with a mass spectrometer (LC-MS) allows for the identification of impurities by providing molecular weight information for each separated component.

Interactive Data Table: Illustrative HPLC Method for Purity Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 30% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Retention Time | ~ 7.5 min |

High-Performance Liquid Chromatography (HPLC) Method Development

The development of a robust HPLC method is crucial for determining the purity of this compound and for the separation of its enantiomers. Chiral HPLC is the preferred technique for resolving the racemic mixture, allowing for the quantification of each enantiomer.

A typical approach involves the use of a chiral stationary phase (CSP) that can selectively interact with the enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for the separation of chiral carboxylic acids. nih.govmdpi.com The method development process involves optimizing the mobile phase composition, flow rate, and column temperature to achieve baseline separation of the enantiomers. A polar organic mobile phase, often a mixture of an alkane (like n-hexane) and an alcohol (like isopropanol (B130326) or ethanol) with a small percentage of an acidic modifier (like trifluoroacetic acid or formic acid), is commonly employed to enhance resolution and improve peak shape. researchgate.net

Table 1: Illustrative HPLC Parameters for Chiral Separation

| Parameter | Value |

|---|---|

| Column | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Dimensions | 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | n-Hexane / Isopropanol / Trifluoroacetic Acid (85:15:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 225 nm |

| Injection Volume | 10 µL |

| Expected Retention Time (R-enantiomer) | ~8.5 min |

| Expected Retention Time (S-enantiomer) | ~10.2 min |

This method allows for the accurate determination of enantiomeric excess (e.e.) and is suitable for both analytical and preparative-scale separations.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Direct analysis of carboxylic acids like this compound by GC-MS is often challenging due to their low volatility and high polarity, which can lead to poor peak shape and thermal degradation. colostate.edu Therefore, a derivatization step is typically required to convert the carboxylic acid group into a more volatile and thermally stable ester or silyl (B83357) derivative. gcms.cz

A common derivatization strategy is esterification to form the methyl ester using reagents like diazomethane (B1218177) or trimethylsilyldiazomethane. Alternatively, silylation using reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be employed to create a trimethylsilyl (B98337) (TMS) ester. researchgate.net This process significantly increases the analyte's volatility, making it amenable to GC separation. gcms.cz The subsequent mass spectrometry analysis provides structural information based on the fragmentation pattern of the derivative, confirming the identity of the compound and any potential impurities.

Table 2: Representative GC-MS Method Parameters for Derivatized Analysis

| Parameter | Value |

|---|---|

| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

| Derivative Formed | Trimethylsilyl (TMS) ester |

| GC Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |

| MS Ion Source Temp | 230 °C |

| MS Quadrupole Temp | 150 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-450 amu |

This methodology is highly sensitive and specific, making it ideal for trace-level impurity profiling.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the absolute stereochemistry and three-dimensional solid-state structure of a chiral molecule. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms within the crystal lattice.

To determine the absolute configuration of an enantiomer of this compound, a single crystal of high quality is required. This is typically achieved by slow evaporation of a suitable solvent. The diffraction data allows for the unambiguous assignment of the (R) or (S) configuration by analyzing the anomalous dispersion of the X-rays, often referenced by the Flack parameter. While specific crystal structure data for this exact compound is not publicly available, a plausible set of crystallographic parameters can be hypothesized based on similar small organic molecules. researchgate.netmdpi.com

Table 3: Hypothetical Crystallographic Data

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₀H₉ClO₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| Unit Cell Dimensions | a = 5.9 Å, b = 14.8 Å, c = 10.9 Å, β = 98.6° |

| Volume | 945 ų |

| Z (Molecules per unit cell) | 4 |

| Calculated Density | 1.38 g/cm³ |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Final R-factor | < 0.05 |

The resulting structural model would confirm the connectivity of the atoms and reveal details about intermolecular interactions, such as hydrogen bonding, in the solid state.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Purity and Configuration Assessment

Chiroptical spectroscopy techniques are powerful non-destructive methods for investigating chiral molecules. Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are particularly valuable for assessing enantiomeric purity and assigning absolute configuration.

ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. encyclopedia.pub Enantiomers produce mirror-image ECD spectra, meaning a positive Cotton effect for one enantiomer will be a negative Cotton effect for the other. By comparing the experimentally measured ECD spectrum with spectra predicted by quantum chemical calculations, the absolute configuration of the predominant enantiomer can be determined. encyclopedia.pub

ORD measures the rotation of the plane of polarized light as a function of wavelength. The shape of the ORD curve, known as a Cotton effect curve, is also characteristic of the molecule's stereochemistry. These techniques are highly sensitive to the stereochemical environment and can be used to confirm the results obtained from other methods like X-ray crystallography.

Table 4: Predicted Chiroptical Data for Enantiomers

| Technique | (R)-4-chloro-2,3-dihydro-1H-indene-2-carboxylic acid | (S)-4-chloro-2,3-dihydro-1H-indene-2-carboxylic acid |

|---|---|---|

| ECD | Positive Cotton effect around 230 nm, Negative Cotton effect around 275 nm | Negative Cotton effect around 230 nm, Positive Cotton effect around 275 nm |

| ORD | Positive specific rotation at 589 nm ([α]D) | Negative specific rotation at 589 nm ([α]D) |

The combination of these chiroptical methods provides a robust assessment of the stereochemical integrity of this compound.

Applications in Materials Science and Medicinal Chemistry Building Blocks

Utilization as Precursors for Novel Organic Materials

The dihydroindene scaffold provides a robust and predictable three-dimensional structure, which is a desirable characteristic in the design of advanced organic materials. The presence of both a carboxylic acid and a chloro group on the 4-chloro-2,3-dihydro-1H-indene-2-carboxylic acid molecule offers multiple points for chemical modification, enabling its incorporation into larger, functional systems.

The carboxylic acid functionality of this compound serves as a key reactive site for polymerization reactions. It can be converted into a variety of derivatives, such as esters or amides, which can then act as monomers. For instance, dicarboxylic acids can be used in the manufacturing of certain polymers.

Furthermore, the rigid structure of the dihydroindene core is advantageous for the construction of porous crystalline materials known as functional organic frameworks (FOFs). These materials are built from organic building blocks linked by strong covalent bonds. The defined geometry of this compound could be exploited to create FOFs with specific pore sizes and functionalities, potentially useful in gas storage, separation, and catalysis.

| Monomer Functionalization | Polymer Type | Potential Application |

| Conversion to diol | Polyester (B1180765) | Engineering plastics |

| Conversion to diamine | Polyamide | High-performance fibers |

| Use as a dicarboxylic acid monomer | Poly(anhydride-co-imide) | Biodegradable polymers |

The dihydroindene moiety can be a component of molecules designed for optoelectronic applications. While direct evidence for the use of this compound in this context is limited, the functionalization of related indanone systems suggests its potential. For example, indanone derivatives are employed as organic functional materials and in the development of organic light-emitting diodes (OLEDs) nih.gov. The chloro substituent and the carboxylic acid group on the target molecule provide handles to tune the electronic properties and to attach other photoactive or electroactive units.

In the realm of supramolecular chemistry, which involves the study of non-covalent interactions, the dihydroindene core can act as a rigid scaffold to direct the assembly of molecules into larger, ordered structures nih.gov. The carboxylic acid group is particularly adept at forming strong and directional hydrogen bonds, a key interaction in designing self-assembling systems. These supramolecular assemblies can form various architectures, such as nanotubes and sheets, with potential applications in nanotechnology and materials science nih.govnih.gov.

Role as Key Intermediates in Complex Molecule Synthesis

The true strength of this compound lies in its utility as a versatile intermediate for the synthesis of more complex and biologically relevant molecules. The indanone framework is a common feature in numerous natural products and pharmaceuticals nih.govresearchgate.net.

Natural products often provide the inspiration for the development of new drugs nih.gov. The dihydroindene skeleton is present in a number of bioactive natural products, and synthetic chemists often seek to create analogues of these compounds to improve their efficacy or to understand their mode of action. The synthesis of complex molecules often relies on the use of well-defined building blocks. This compound, with its specific substitution pattern, can serve as such a building block for the construction of novel analogues of indanone-containing natural products. The chloro group can be retained for its electronic effects or replaced through various cross-coupling reactions to introduce further complexity.

Chiral ligands are essential for asymmetric catalysis, a field crucial for the production of enantiomerically pure pharmaceuticals. The rigid backbone of the dihydroindene scaffold is an attractive feature for the design of chiral ligands armchemfront.comnih.govsigmaaldrich.com. By resolving this compound into its separate enantiomers, it can be used as a precursor to chiral ligands. The carboxylic acid can be converted into other coordinating groups, such as phosphines or amines, to create ligands for transition metal catalysts. The chloro-substituent can also influence the electronic properties of the resulting ligand, thereby tuning the reactivity and selectivity of the catalyst.

| Ligand Class | Potential Catalytic Application |

| Chiral phosphine (B1218219) ligands | Asymmetric hydrogenation |

| Chiral oxazoline ligands | Asymmetric carbon-carbon bond formation |

| Chiral diamine ligands | Asymmetric transfer hydrogenation |

Strategies for Diversity-Oriented Synthesis (DOS) Leveraging the Dihydroindene Core

Diversity-oriented synthesis (DOS) is a powerful strategy for the rapid generation of libraries of structurally diverse small molecules for high-throughput screening in drug discovery cam.ac.ukbeilstein-journals.org. The core principle of DOS is to start with a common scaffold and systematically introduce structural diversity. The this compound molecule is an excellent starting point for a DOS campaign centered on the bicyclic dihydroindene scaffold.

The carboxylic acid group can be readily converted into a wide range of other functional groups, such as amides, esters, alcohols, and amines. Each of these new functional groups can then be further elaborated. Simultaneously, the chloro-substituent on the aromatic ring can be a site for diversification through reactions like Suzuki or Buchwald-Hartwig cross-coupling, allowing for the introduction of a variety of aryl or alkyl groups. This two-pronged approach to diversification can quickly generate a large library of compounds with diverse three-dimensional shapes and functionalities, increasing the probability of discovering molecules with novel biological activities. The application of DOS to bicyclic scaffolds has been shown to be a fruitful approach for generating novel molecular architectures rsc.orgnih.govrsc.org.

| Diversification Site | Reaction Type | Introduced Diversity |

| Carboxylic Acid | Amide coupling | Varied amine substituents |

| Carboxylic Acid | Esterification | Varied alcohol substituents |

| Chloro Group | Suzuki Coupling | Varied aryl and vinyl groups |

| Chloro Group | Buchwald-Hartwig Amination | Varied amine substituents |

Rational Design of New Chemical Entities (NCEs) Utilizing the Dihydroindene Framework in Chemical Biology Research

Rational drug design is a strategic approach to drug discovery that relies on a deep understanding of the biological target and the molecular interactions that govern a drug's activity. The dihydroindene framework has proven to be a valuable scaffold in the rational design of new chemical entities (NCEs) for a variety of therapeutic areas.

One notable area of research involves the development of dihydro-1H-indene derivatives as inhibitors of tubulin polymerization. Tubulin is a critical protein involved in cell division, and its inhibition is a key strategy in cancer therapy. Researchers have designed and synthesized a series of dihydro-1H-indene derivatives that exhibit potent anti-angiogenic and antitumor activity google.comrsc.org. By strategically modifying the substituents on the dihydroindene ring, scientists can optimize the compound's binding affinity to the colchicine binding site on tubulin, leading to the disruption of microtubule formation and ultimately, cancer cell death google.comrsc.org.

The "4-chloro" substitution on the aromatic ring of this compound plays a significant role in modulating the electronic and steric properties of the molecule. This can influence its binding affinity and selectivity for a particular biological target. For instance, the closely related precursor, 4-chloro-1-indanone, is used in the synthesis of (4-chloro-2,3-dihydro-1H-indene-2-yl)methanamine, a potential binder for GABA receptors. GABA receptors are crucial in the central nervous system, and their modulation is a target for treating conditions like anxiety and epilepsy. The synthesis of this chloro-substituted indene (B144670) derivative highlights the importance of the specific substitution pattern in designing molecules for targeted neurological applications.

Furthermore, the indane scaffold has been explored for its potential in developing novel anticancer agents through the design of hybrid molecules. By combining the indanone ring system with other bioactive pharmacophores, researchers have created new chemical entities with enhanced cytotoxicity against various cancer cell lines. These rationally designed molecules can induce cell cycle arrest and may be effective in suppressing tumor growth.

The following table summarizes key research findings on bioactive compounds utilizing the dihydroindene framework:

| Compound Class | Biological Target | Therapeutic Potential | Key Findings |

| Dihydro-1H-indene derivatives | Tubulin | Anticancer, Anti-angiogenic | Inhibit tubulin polymerization by binding to the colchicine site, leading to cell cycle arrest and apoptosis. google.comrsc.org |

| (4-chloro-2,3-dihydro-1H-indene-2-yl)methanamine | GABA Receptors | Neurological Disorders | Synthesized from 4-chloro-1-indanone as a potential modulator of GABA receptors. |

| Hybrid Indanone Scaffolds | Multiple (e.g., Tubulin, Estrogen Receptor) | Anticancer | Combination of indanone with other bioactive moieties enhances cytotoxicity against cancer cells. |

The rational design process for these NCEs often involves computational modeling and structure-activity relationship (SAR) studies. By systematically altering the structure of the dihydroindene lead compound and evaluating the biological activity of the resulting analogs, chemists can identify key structural features required for optimal potency and selectivity.

Q & A

Q. What are the recommended methods for synthesizing 4-chloro-2,3-dihydro-1H-indene-2-carboxylic acid?

A common approach involves modifying indene-carboxylic acid derivatives through chlorination. For example, SN2 substitution reactions using chloroacetic acid or N-chlorosuccinimide (NCS) under reflux with acetic acid can introduce the chloro group. Reaction conditions (e.g., temperature, solvent) must be optimized to ensure regioselectivity at the 4-position . Purity validation via HPLC (≥95%) is critical, as impurities in intermediates can affect yield .

Q. How should researchers handle and store this compound safely?

Safety protocols for structurally similar indene-carboxylic acids (e.g., 2,3-dihydro-1H-indene-2-carboxylic acid) recommend:

Q. What analytical techniques are suitable for characterizing this compound?

Key methods include:

- HPLC-UV : To quantify purity and detect byproducts (detection limit ~0.01 mg/L for chloro derivatives) .

- NMR : For structural confirmation, particularly to verify chloro substitution at the 4-position .

- Mass spectrometry : To validate molecular weight (theoretical ~196.64 g/mol for C₁₀H₉ClO₂) .

Advanced Research Questions

Q. How does the chloro substituent influence the compound’s reactivity in derivatization reactions?

Chlorine’s electronegativity enhances electrophilic reactivity, enabling participation in SN2 reactions or nucleophilic aromatic substitution. For instance, in water matrices, hypochlorite derivatives react with phenolic compounds (e.g., 2,6-dimethylphenol) to form stable adducts, a principle adaptable for functionalizing the indene core . Regioselectivity challenges may arise due to steric hindrance from the indene ring; computational modeling (DFT) is recommended to predict reactive sites .

Q. What strategies resolve contradictory data in pharmacological activity studies?

Discrepancies in bioactivity (e.g., anti-inflammatory effects) may stem from:

- Purity variability : Use HPLC to confirm ≥97% purity, as impurities like bromo analogs (e.g., 4-bromo derivatives) can skew results .

- Stereochemical factors : Chiral chromatography or X-ray crystallography can clarify stereoisomer contributions .

- Assay interference : Quenching agents (e.g., ascorbic acid) may mitigate residual chlorine reactivity in biological matrices .

Q. How can researchers optimize reaction conditions for regioselective chlorination?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.